![molecular formula C27H25BrN2O2S B4956662 11-(5-BROMO-2-THIENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B4956662.png)
11-(5-BROMO-2-THIENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(5-BROMO-2-THIENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that belongs to the class of dibenzodiazepines This compound is characterized by its unique structure, which includes a brominated thiophene ring, a phenylacetyl group, and a dibenzodiazepine core
準備方法
The synthesis of 11-(5-BROMO-2-THIENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be achieved through several synthetic routes. One common method involves the microwave-assisted synthesis, which uses silica-supported fluoroboric acid as a catalyst . This method is advantageous due to its efficiency and high yield. The reaction conditions typically involve heating the reactants in a microwave reactor, which accelerates the reaction and reduces the overall reaction time.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The brominated thiophene ring can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the phenylacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group yields the corresponding alcohol.
科学的研究の応用
11-(5-BROMO-2-THIENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several applications in scientific research:
Medicinal Chemistry: This compound has been studied for its potential as an anxiolytic and antioxidant agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: The brominated thiophene ring in this compound makes it suitable for use in organic electronics, such as organic solar cells and field-effect transistors.
Biological Research: Its ability to undergo various chemical modifications makes it a valuable tool for studying biological pathways and mechanisms.
作用機序
The mechanism of action of 11-(5-BROMO-2-THIENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
When compared to similar compounds, 11-(5-BROMO-2-THIENYL)-3,3-DIMETHYL-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE stands out due to its unique combination of structural features. Similar compounds include:
5-Bromo-2-thienylboronic acid: Used in Suzuki coupling reactions.
2,5-Dibromothiophene: Another brominated thiophene derivative used in organic synthesis.
These compounds share some structural similarities but differ in their specific functional groups and applications
特性
IUPAC Name |
6-(5-bromothiophen-2-yl)-9,9-dimethyl-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O2S/c1-27(2)15-19-25(21(31)16-27)26(22-12-13-23(28)33-22)30(20-11-7-6-10-18(20)29-19)24(32)14-17-8-4-3-5-9-17/h3-13,26,29H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQBRDRELLYQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4)C5=CC=C(S5)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1-cyclohexen-1-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4956584.png)
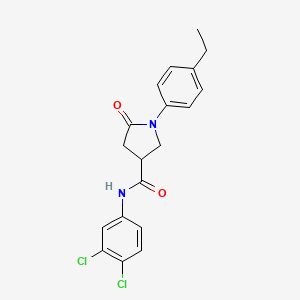
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)
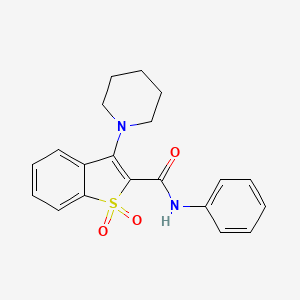
![ethyl 1-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinecarboxylate](/img/structure/B4956608.png)
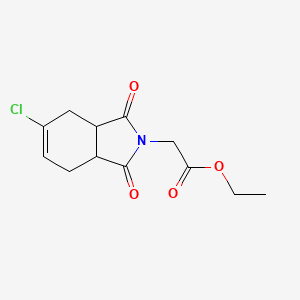
![13-ethyl-14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one](/img/structure/B4956627.png)
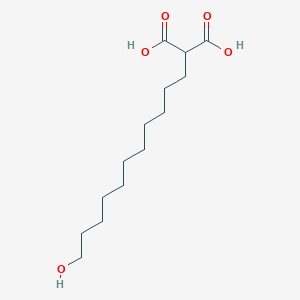
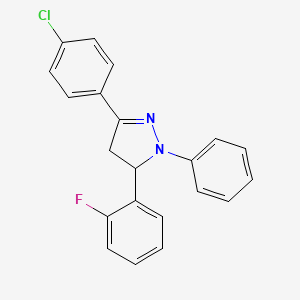
![1-(Hydroxymethyl)-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4956651.png)
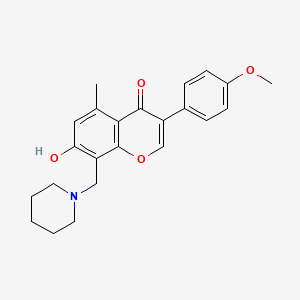
![(5E)-5-[[3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4956656.png)
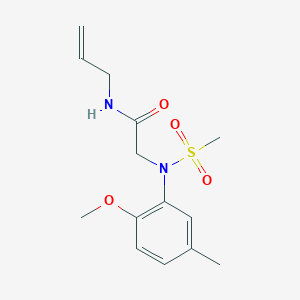
![4-Bromo-2-methoxy-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B4956674.png)
